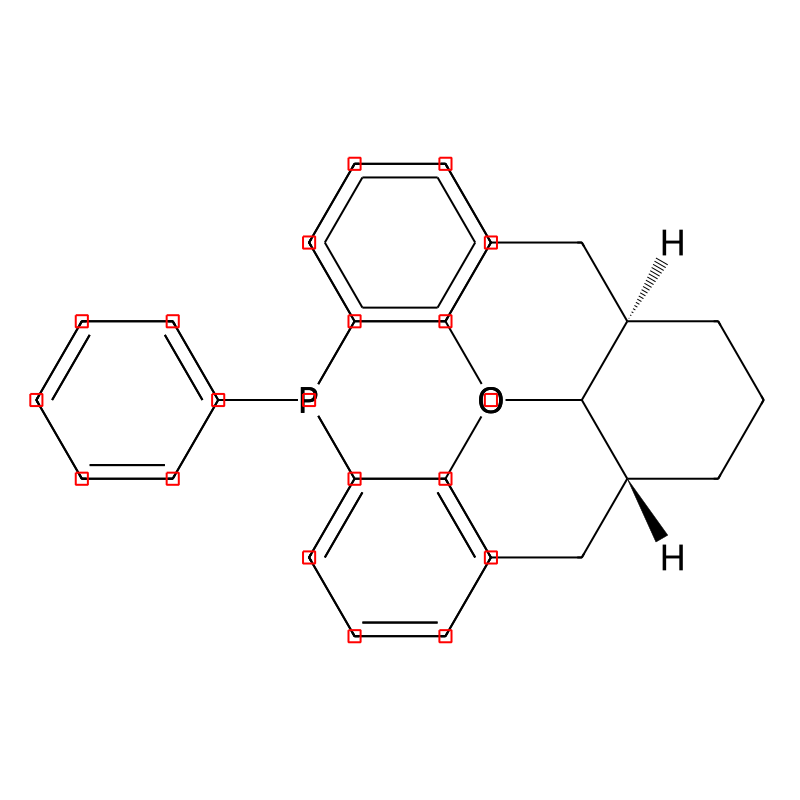(R,R,R)-(+)-Ph-SKP

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
(R,R,R)-(+)-Ph-SKP, also known as (+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-benzopyrano[3,2-d]xanthene, is a chiral bisphosphine ligand characterized by its complex structure and significant molecular weight of 660.72 g/mol. Its molecular formula is C₄₄H₃₈O₂P₂. This compound features a unique arrangement of functional groups that contribute to its reactivity and selectivity in various
(R,R,R)-(+)-Ph-SKP is primarily utilized as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate:
- Olefin Cyclopropanation: (R,R,R)-(+)-Ph-SKP has been identified as an efficient ligand for gold(I)-catalyzed cyclopropanation reactions, which are crucial for the formation of cyclopropane derivatives from olefins .
- Cross-Coupling Reactions: The compound is effective in various coupling reactions involving palladium and other transition metals, aiding in the formation of carbon-carbon bonds .
- Phosphinylation Reactions: It participates in phosphinylation processes, which are essential for introducing phosphine functionalities into organic molecules .
Several methods exist for synthesizing (R,R,R)-(+)-Ph-SKP:
- Chiral Pool Synthesis: Utilizing chiral starting materials to construct the bisphosphine framework.
- Phosphine Ligand Synthesis: The compound can be synthesized through the reaction of diphenylphosphine with specific chiral precursors under controlled conditions to ensure the retention of chirality .
- Metal-Catalyzed Processes: Some synthetic pathways involve metal-catalyzed reactions that allow for the formation of the desired ligand structure while controlling stereochemistry.
These methods emphasize the importance of maintaining chirality throughout the synthesis process to produce effective ligands for asymmetric catalysis.
(R,R,R)-(+)-Ph-SKP finds applications across several fields:
- Asymmetric Catalysis: It is widely used as a ligand in asymmetric synthesis, enabling the production of enantiomerically enriched compounds.
- Organometallic Chemistry: The compound serves as a stabilizing agent for various metal complexes, enhancing their reactivity and selectivity in chemical transformations.
- Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .
Interaction studies involving (R,R,R)-(+)-Ph-SKP often focus on its behavior as a ligand in coordination chemistry. Research indicates that this compound forms stable complexes with transition metals such as palladium and gold, which are crucial for catalyzing various organic reactions. These studies help elucidate its mechanism of action and efficiency in facilitating chemical transformations .
(R,R,R)-(+)-Ph-SKP shares structural and functional similarities with several other bisphosphine ligands. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S,S,S)-Ph-SKP | Chiral bisphosphine | Similar functionality but different stereochemistry |
| (R,R)-(1,2-Bis(diphenylphosphino)ethane | Chiral bisphosphine | Used extensively in cross-coupling reactions |
| (R,S)-(2-Diphenylphosphino)ferrocene | Chiral ferrocenyl phosphine | Combines ferrocene's stability with phosphine's reactivity |
| (S,S)-(1,2-Bis(diphenylphosphino)propane | Chiral bisphosphine | Enhanced solubility and reactivity compared to others |
The uniqueness of (R,R,R)-(+)-Ph-SKP lies in its specific stereochemical configuration and its ability to stabilize metal complexes effectively while facilitating asymmetric transformations. This makes it particularly valuable in synthetic organic chemistry compared to other similar ligands.








